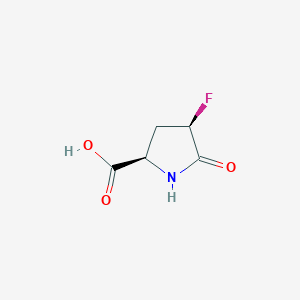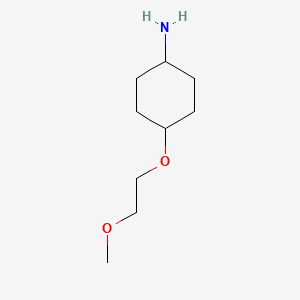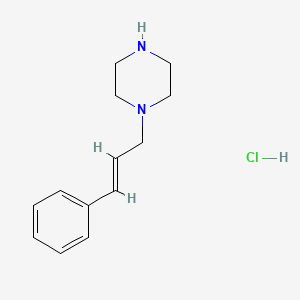
Cinnamyl pieprazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnamyl Piperazine Hydrochloride
Cinnamyl Piperazine is synthesized using cinnamic acid and piperazine as raw materials. This compound is obtained through a process involving acylation and subsequent reaction with piperazine, yielding cinnamyl piperazine. The structure is confirmed by MS and NMR techniques (Wang Ron, 2014).
Synthesis Analysis
The synthesis of Cinnamyl Piperazine begins with cinnamic acid, which undergoes acylation. This is followed by a reaction with piperazine to produce the target compound, cinnamyl piperazine. This method is notable for its efficiency in synthesizing the target compounds (Wang Ron, 2014).
Molecular Structure Analysis
The molecular structure of Cinnamyl Piperazine was modified and confirmed through mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses, ensuring the accurate identification of the synthesized compound (Wang Ron, 2014).
Chemical Reactions and Properties
Cinnamyl Piperazine's chemical properties, including its reactions and interactions with other compounds, are determined through its functional groups and molecular structure. However, specific details on its chemical reactions and properties are not provided in the available literature.
Physical Properties Analysis
The synthesis process and structural modification techniques imply that Cinnamyl Piperazine possesses distinct physical properties. However, detailed information on its physical characteristics, such as melting point, solubility, and crystalline form, is not directly addressed in the cited research.
Chemical Properties Analysis
While the chemical synthesis of Cinnamyl Piperazine is well-documented, further analysis is required to comprehensively understand its chemical behavior, reactivity, and potential applications in various fields.
(S)-3,7-Diaminoheptanoic Acid Dihydrochloride
The search for detailed information on "(S)-3,7-Diaminoheptanoic acid dihydrochloride" did not yield direct results specifically addressing its introduction, synthesis, molecular structure analysis, chemical reactions and properties, physical properties analysis, and chemical properties analysis as distinct topics. This indicates a gap in directly available research or publications that specifically discuss this compound in the requested detail.
Applications De Recherche Scientifique
Anticancer Potential
Cinnamic acid derivatives, including those structurally related to cinnamyl piperazine hydrochloride, have been investigated for their anticancer properties. These compounds exhibit a range of mechanisms against cancer cells, such as anti-proliferation, induction of apoptosis, and inhibition of angiogenesis. The anticancer efficacy of cinnamoyl derivatives is attributed to their chemical reactivity, allowing for various biological interactions that can target cancer cells. This research suggests a promising avenue for developing novel anticancer agents based on cinnamic acid derivatives (De, Baltas, & Bedos-Belval, 2011).
Diabetes Management
Cinnamaldehyde, another compound related to cinnamyl piperazine hydrochloride, has shown potential in managing diabetes and its complications. Studies highlight its ability to improve glucose and lipid metabolism in diabetic models by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues. This compound acts through various signaling pathways, offering a multifaceted approach to diabetes management (Zhu et al., 2017).
Antimicrobial Activities
Research has also delved into the antimicrobial properties of cinnamic acid derivatives, including their efficacy against a wide range of pathogenic bacteria and fungi. These compounds can disrupt microbial cell membranes, leading to the inhibition of microbial growth. Such properties make cinnamic acid derivatives promising candidates for developing new antimicrobial agents, potentially addressing the rising concern of antibiotic resistance (Friedman, 2017).
Orientations Futures
The future directions for research on Cinnamyl pieprazine hydrochloride and related compounds could involve the exploration of selective C–H functionalization of the piperazine ring . Additionally, the synthesis and pharmacological evaluation of novel fluorinated cinnamoylpiperazine derivatives as potential monoamine oxidase B (MAO-B) ligands could be a promising area of research .
Propriétés
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]piperazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.ClH/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15;/h1-7,14H,8-12H2;1H/b7-4+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFBQHJNONURJF-KQGICBIGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC=CC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C/C=C/C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamylpieprazinehydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

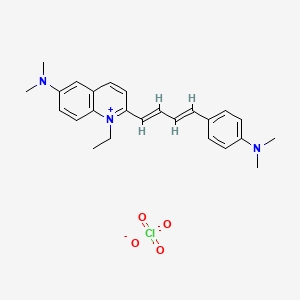
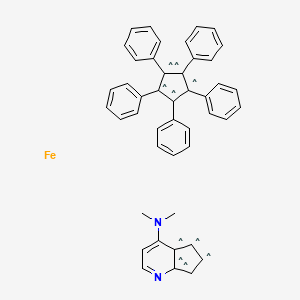
![N-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-ylidenehydroxylamine](/img/structure/B1143155.png)
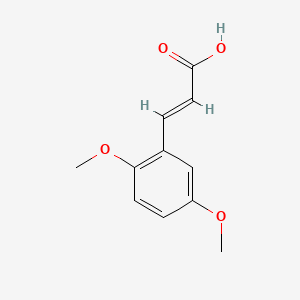
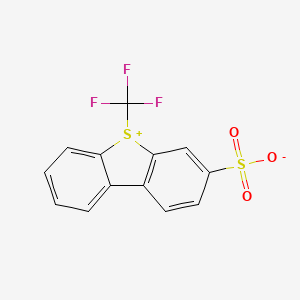

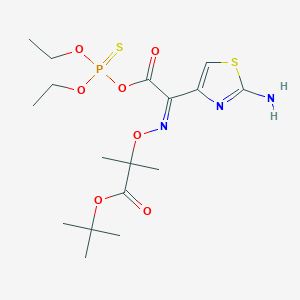
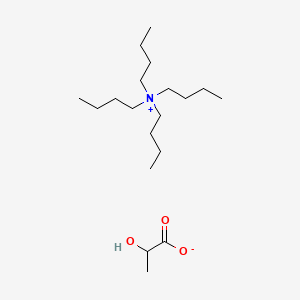
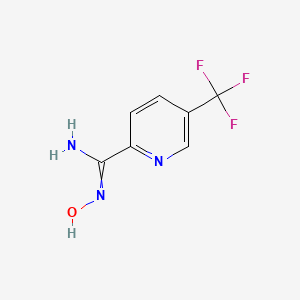
![(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride](/img/structure/B1143170.png)
